Goreishic acid I
Overview
Description
Goreishic acid I is a type of ursane-type triterpene . It has the molecular formula C30H46O4 and a molecular weight of 470.68 .
Molecular Structure Analysis
The molecular structure of Goreishic acid I is complex. It contains a total of 84 bonds, including 38 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 5 six-membered rings, 4 ten-membered rings, 1 carboxylic acid, 3 hydroxyl groups, and 2 secondary alcohols .
Physical And Chemical Properties Analysis
Goreishic acid I has a molecular formula of C30H46O4 and a molecular weight of 470.68 . More specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.
Scientific Research Applications
Isolation and Structure Identification
Goreishic acid I is identified as an ursane-type triterpene, isolated from the traditional Chinese medicine Goreishi, which is derived from the feces of Trogopterus xanthipes Milne-Edwards. Its structure was determined using spectroscopic evidence (Numata et al., 1990).
Cytotoxic Properties
Goreishic acid I has been studied for its cytotoxic properties. In research conducted on the methanol extract of Goreishi, goreishic acid I was identified along with other compounds, focusing on its potential cytotoxic effects (Numata et al., 1989).
Presence in Other Plants
This compound has also been isolated from the leaves of Psidium guajava, indicating its presence beyond the traditional Chinese medicine Goreishi. This discovery expands the potential sources and applications of goreishic acid I (Begum et al., 2002).
properties
IUPAC Name |
(2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17,20-22,24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,20-,21+,22-,24+,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTRBFQBAMTIOP-SWPOCXOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2=C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C2=C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156051 | |
Record name | Goreishic acid I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Goreishic acid I | |
CAS RN |
129058-59-9 | |
Record name | Goreishic acid I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129058599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Goreishic acid I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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